molecular formula C10H12N2 B10852004 N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine

N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine

Cat. No.: B10852004
M. Wt: 160.22 g/mol
InChI Key: WBAIXNUCEGCLDC-UHFFFAOYSA-N
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Description

N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is a chemical compound that features a pyridine ring attached to a butynyl chain with a terminal amine group. This compound is of interest due to its unique structure, which combines an alkyne, an amine, and a pyridine moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine can be achieved through a multi-step process involving the coupling of a pyridine derivative with an alkyne. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alkenes or alkanes.

Scientific Research Applications

N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine ring can interact with aromatic residues, while the alkyne and amine groups can form hydrogen bonds and other interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is unique due to its combination of a pyridine ring, an alkyne, and an amine group

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine

InChI

InChI=1S/C10H12N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h4,6,8-9,11H,3,7H2,1H3

InChI Key

WBAIXNUCEGCLDC-UHFFFAOYSA-N

Canonical SMILES

CNCCC#CC1=CN=CC=C1

Origin of Product

United States

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